N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464947
InChI: InChI=1S/C13H23ClN2O2/c1-10(2)16(11(3)17)9-12-6-4-5-7-15(12)13(18)8-14/h10,12H,4-9H2,1-3H3
SMILES: CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C
Molecular Formula: C13H23ClN2O2
Molecular Weight: 274.79 g/mol

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13464947

Molecular Formula: C13H23ClN2O2

Molecular Weight: 274.79 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C13H23ClN2O2
Molecular Weight 274.79 g/mol
IUPAC Name N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C13H23ClN2O2/c1-10(2)16(11(3)17)9-12-6-4-5-7-15(12)13(18)8-14/h10,12H,4-9H2,1-3H3
Standard InChI Key CPKJUOSVZKZDEC-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C
Canonical SMILES CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)C

Introduction

Structural and Molecular Characterization

The compound’s structure centers on a piperidine ring, a six-membered heterocycle with one nitrogen atom. At the 1-position, a chloroacetyl group (-CO-CH₂Cl) is attached, while the 2-position hosts a methyl group linked to an isopropyl-acetamide moiety (-CH₂-N(C(O)CH₃)(CH(CH₃)₂)) . This configuration introduces both electrophilic (chloroacetyl) and sterically hindered (isopropyl) regions, influencing reactivity and interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₃ClN₂O₂
Molecular Weight274.79 g/mol
IUPAC NameN-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Key Functional GroupsChloroacetyl, Piperidine, Acetamide

Synthesis and Optimization

The synthesis involves a multi-step sequence starting with piperidine derivatives. As detailed in, the reaction of 2-(aminomethyl)piperidine with chloroacetyl chloride in the presence of triethylamine (TEA) forms the chloroacetyl-piperidine intermediate. Subsequent acetylation with acetic anhydride introduces the isopropyl-acetamide group. Critical parameters include:

  • Solvent Choice: Dichloromethane (DCM) or chloroform, ensuring inert conditions.

  • Temperature Control: Maintained at 0–5°C to mitigate exothermic side reactions.

  • Purification: Silica gel chromatography or recrystallization to achieve >95% purity .

For scale-up, continuous flow reactors are recommended to enhance yield and reproducibility.

Chemical Reactivity and Functional Transformations

The chloroacetyl group’s electrophilic nature enables nucleophilic substitution reactions, making the compound a versatile intermediate. Key reactions include:

  • Alkylation: Reaction with amines or thiols to form secondary amides or thioethers.

  • Cyclization: Intramolecular reactions to generate fused heterocycles, as seen in related thienopyridine syntheses .

  • Hydrolysis: Controlled hydrolysis under basic conditions yields carboxylic acid derivatives, though this may compromise the acetamide group.

Table 2: Comparative Reactivity of Chloroacetamide Derivatives

CompoundReactivity Profile
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamideLower steric hindrance at 4-position enhances nucleophilic substitution rates
2-Chloro-N-(4-isopropylphenyl)acetamide Aryl substituents increase solubility in polar aprotic solvents

Structural Analogues and Structure-Activity Relationships (SAR)

Substituent positioning profoundly impacts biological efficacy:

  • Piperidine Substitution: 2-position methylation (as in the target compound) increases steric hindrance, reducing metabolic degradation compared to 4-position analogues.

  • Chloroacetyl vs. Bromoacetyl: Bromine’s larger atomic radius enhances leaving-group ability but may elevate toxicity .

Table 3: Analog Comparison

CompoundMolecular WeightKey Structural Difference
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 246.73 g/molEthyl group reduces steric bulk
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide227.34 g/molAmino group enhances solubility

Applications in Drug Discovery and Development

The compound’s hybrid structure aligns with modern "fragment-based drug design" strategies, where modular components target multiple pathways. Potential applications include:

  • Protease Inhibitors: Chloroacetyl’s covalent binding to catalytic cysteine residues .

  • Antipsychotics: Piperidine’s CNS penetration and dopamine receptor affinity.

  • Antibiotic Adjuvants: Synergistic use with β-lactams to overcome resistance .

Future Directions and Research Opportunities

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability in vivo.

  • Target Identification: Screen against kinase and GPCR libraries to elucidate mechanisms.

  • Hybrid Molecule Development: Conjugate with fluorophores for imaging applications .

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